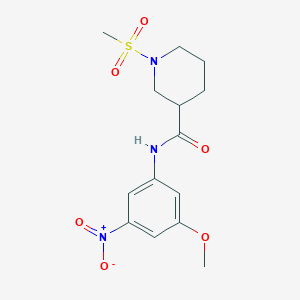![molecular formula C20H26N2O4S B4625253 N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4625253.png)
N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide often involves complex reactions. For example, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides was described, showing the process of creating compounds with significant electrophysiological activity, suggesting a method that could be adapted for the synthesis of the target compound (Morgan et al., 1990).
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray diffraction and DFT calculations, providing insights into geometrical parameters, electronic properties, and antioxidant activities. This approach can be applied to understand the molecular structure of N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide, highlighting its structural and electronic characteristics (Demir et al., 2015).
Chemical Reactions and Properties
Research on the chemical reactions and properties of similar compounds, such as N-substituted benzamides, reveals information about their pharmacokinetic behavior, metabolic pathways, and potential therapeutic applications. These studies can shed light on the reactions and properties of the target compound, particularly in terms of its bioactivity and metabolism (Kuo et al., 1993).
Aplicaciones Científicas De Investigación
Synthesis and Electrophysiological Activity
Research has been conducted on the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrating their potential as selective class III agents in cardiac electrophysiological activity. These compounds, including variants of N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide, have shown efficacy in vitro and in vivo models of reentrant arrhythmias, highlighting their significance in cardiac health and potential therapeutic applications (Morgan et al., 1990).
Pharmacological Effects of Benzamide Derivatives
Benzamide derivatives, with structural similarities to N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide, have been synthesized and evaluated for their potential as acetylcholinesterase (AChE) inhibitors and carbonic anhydrase inhibitors. These studies contribute to the development of novel drug designs focusing on a range of bioactivities, including enzyme inhibitory activities at the nanomolar level, which are critical for addressing diseases like Alzheimer's (Tuğrak et al., 2020).
Novel Sulfonated Nanofiltration Membranes
The synthesis of novel sulfonated aromatic diamine monomers and their application in creating thin-film composite nanofiltration membranes demonstrate the utility of such chemical compounds in water treatment technologies. These membranes, designed for the effective treatment of dye solutions, show improved water flux and dye rejection capabilities, indicating the potential for environmental applications (Liu et al., 2012).
Biocatalysis in Drug Metabolism
Research on biocatalysis using Actinoplanes missouriensis for the production of mammalian metabolites of biaryl-bis-sulfonamide compounds, such as N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide, demonstrates the importance of microbial-based systems in drug development. This approach allows for the generation of significant quantities of drug metabolites for structural characterization and clinical investigations, enhancing our understanding of drug metabolism and facilitating the development of more effective therapeutic agents (Zmijewski et al., 2006).
Propiedades
IUPAC Name |
N-[3-(2-ethoxyphenyl)propyl]-3-(methanesulfonamido)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-4-26-19-13-6-5-9-16(19)10-8-14-21-20(23)17-11-7-12-18(15(17)2)22-27(3,24)25/h5-7,9,11-13,22H,4,8,10,14H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQSLNFLRBJILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCCNC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4625183.png)
![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)

![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625213.png)
![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)

![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)



![7-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4625244.png)

![1-(2,6-dichlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4625258.png)